molecular formula C14H27N3O B6644103 3-(1-Nonyltriazol-4-yl)propan-1-ol

3-(1-Nonyltriazol-4-yl)propan-1-ol

Cat. No.: B6644103
M. Wt: 253.38 g/mol
InChI Key: UBZGDQFQWMWHHQ-UHFFFAOYSA-N
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Description

3-(1-Nonyltriazol-4-yl)propan-1-ol is a triazole-containing alcohol featuring a nonyl chain (C9H19) at the 1-position of the triazole ring and a propanol moiety at the 4-position. This structure combines lipophilicity (via the nonyl chain) with polar functionality (hydroxyl group), making it relevant for applications in medicinal chemistry, surfactants, or coordination chemistry.

Properties

IUPAC Name

3-(1-nonyltriazol-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O/c1-2-3-4-5-6-7-8-11-17-13-14(15-16-17)10-9-12-18/h13,18H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZGDQFQWMWHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C=C(N=N1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol

Structure: Differs by replacing the nonyl chain with a hydroxymethyl group (-CH2OH) at the triazole’s 1-position. Synthesis: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") between propargyl alcohol and 3-azidopropanol (68% yield) . Key Data:

  • Molecular weight: 157.17 g/mol
  • FTIR: Broad O-H stretch at 3382 cm⁻¹, triazole C-H at 3142 cm⁻¹
  • NMR: Triazole proton at δ7.66 ppm; hydroxymethyl protons at δ4.63 ppm
  • LC-MS: m/z 158 ([M+H]⁺)
    Comparison :
  • Lipophilicity: The hydroxymethyl group enhances hydrophilicity (logP likely lower than the nonyl analog).
  • Applications: Potential as a polar linker or in hydrophilic drug conjugates, contrasting with the nonyl variant’s membrane-targeting utility.

3-(1H-Imidazol-5-yl)propan-1-ol

Structure : Replaces triazole with an imidazole ring (two nitrogen atoms, one protonated).
Synthesis : Purified via aqueous recrystallization (61% yield) and characterized by MS (m/z 127 [M+H]⁺) .
Key Data :

  • Molecular weight: 126.15 g/mol
  • Physical state: White solid (vs. viscous oil for triazole analogs)
    Comparison :
  • Bioactivity : Imidazole derivatives are prevalent in antifungal agents (e.g., ketoconazole), but triazoles (e.g., fluconazole) often exhibit better metabolic stability .

3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol

Structure: Features a substituted pyridine ring instead of triazole. Synthesis: Prepared via nucleophilic substitution of 2,4-dichloro-3-nitropyridine with 3-(methylamino)propan-1-ol (71% yield) in DMSO/DIEA . Key Data:

  • Molecular weight: 245.67 g/mol
  • ESI-MS: m/z 246 ([M+H]⁺)
    Comparison :
  • Electronic effects : Nitro and chloro groups confer electron-withdrawing properties, altering reactivity in further substitutions.
  • Solubility : Polar nitro group may offset lipophilicity from the pyridine ring, but solubility likely remains lower than triazole alcohols.

Fluconazole Analogs with Triazole-Indole Hybrids

Structure : Fluconazole derivatives where one triazole is replaced with an indole scaffold .
Key Findings :

  • Antifungal activity: Triazole retention correlates with target affinity (e.g., lanosterol 14α-demethylase inhibition). The nonyl chain in 3-(1-Nonyltriazol-4-yl)propan-1-ol may enhance membrane penetration but reduce aqueous solubility.
  • Synthesis complexity: Indole hybrids require 7-step synthesis vs. the streamlined CuAAC route for triazole-propanols .

Key Research Insights

  • Synthetic Efficiency: Click chemistry (CuAAC) enables higher yields and simpler purification for triazole-propanols compared to multi-step indole hybrids .
  • Lipophilicity Trade-offs: The nonyl chain in this compound likely improves membrane permeability but may necessitate formulation adjustments for solubility .
  • Biological Relevance: Triazole rings outperform imidazoles in metabolic stability, positioning this compound as a candidate for antifungal optimization .

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